molecular formula C13H14Cl2N2O2 B3060055 5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride CAS No. 1609404-10-5

5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride

Cat. No.: B3060055
CAS No.: 1609404-10-5
M. Wt: 301.16
InChI Key: PVXZDIBGKURKHM-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzaldehyde core substituted with a chlorine atom at the 5-position and a 3-(1H-imidazol-1-yl)propoxy group at the 2-position. It exists as a hydrochloride salt (CAS: 1609404-10-5), enhancing its solubility and stability in aqueous media .

The compound is listed in catalogs by CymitQuimica but is marked as discontinued, possibly due to formulation challenges or the emergence of superior analogs .

Properties

IUPAC Name

5-chloro-2-(3-imidazol-1-ylpropoxy)benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2.ClH/c14-12-2-3-13(11(8-12)9-17)18-7-1-5-16-6-4-15-10-16;/h2-4,6,8-10H,1,5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXZDIBGKURKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)OCCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609404-10-5
Record name Benzaldehyde, 5-chloro-2-[3-(1H-imidazol-1-yl)propoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609404-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .

Mechanism of Action

The mechanism of action of 5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition . The aldehyde group can form covalent bonds with nucleophiles, allowing it to modify biological molecules .

Comparison with Similar Compounds

Physicochemical Properties :

  • Purity : 95% (as per Combi-Blocks) .
  • Salt Form : Hydrochloride improves bioavailability compared to free bases.

Comparison with Structural Analogs

Structural and Functional Differences

Key analogs and their distinguishing features:

Compound Name Structure Highlights Key Differences Pharmacological Implications
5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride Benzaldehyde + imidazole-propoxy + Cl⁻ Reference compound Potential receptor binding via imidazole; HCl salt enhances solubility .
3-Chloro-4-(1-imidazolyl)benzaldehyde (CAS: 870837-48-2) Benzaldehyde + imidazole at 4-position + Cl at 3-position Imidazole substitution at para position Altered steric/electronic effects may reduce binding affinity compared to ortho-substituted analogs .
6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde (CAS: 154578-26-4) Pyridazine-imidazole fused ring + Cl Fused heterocyclic system Enhanced rigidity may limit bioavailability but improve target specificity .
4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzaldehyde Hydrochloride (Imp. C(EP)) Benzaldehyde + hydroxy-isopropylamino-propoxy Polar hydroxy and amino groups Likely acts as a metabolite or impurity in β-blocker synthesis; increased hydrophilicity .
3-[(E)-2-(7-chloro-2-quinolyl)vinyl]benzaldehyde Benzaldehyde + quinoline-vinyl + Cl Quinoline moiety introduces aromaticity Potential for DNA intercalation or kinase inhibition .

Discontinuation and Market Status

The target compound is marked as discontinued in CymitQuimica’s catalog, possibly due to:

  • Toxicity Concerns : Common with halogenated aromatics.
  • Formulation Challenges : Hydrochloride salts may exhibit hygroscopicity.
  • Superior Alternatives: Newer derivatives like 5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzophenone () may offer better efficacy .

Research Findings and Limitations

  • Pharmacological Data Gaps: Limited evidence on the target compound’s bioactivity; analogs like Imp. C(EP) are well-characterized as pharmaceutical impurities .
  • Structural Optimization : The imidazole-propoxy-benzaldehyde scaffold remains a template for drug design, but substituent positioning (e.g., ortho vs. para) critically impacts receptor interactions .

Biological Activity

5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride is a complex organic compound characterized by its unique structure, which includes a chloro-substituted benzaldehyde moiety linked to an imidazole ring via a propoxy chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts.

Chemical Structure and Properties

The molecular formula of this compound is C13H13ClN2O2HCl\text{C}_{13}\text{H}_{13}\text{ClN}_{2}\text{O}_{2}\cdot \text{HCl}, with a molecular weight of approximately 301.16 g/mol. The presence of the imidazole ring, a common pharmacophore, suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC₁₃H₁₃ClN₂O₂·HCl
Molecular Weight301.16 g/mol
IUPAC Name5-chloro-2-(3-imidazol-1-ylpropoxy)benzaldehyde; hydrochloride

The biological activity of imidazole derivatives, including this compound, can vary significantly based on their specific structure and the biological targets they interact with. Common mechanisms include:

  • Enzyme Inhibition : Imidazole derivatives often act as inhibitors for various enzymes, which can lead to therapeutic effects in conditions such as cancer and infections.
  • Antimicrobial Activity : The imidazole ring is known for its ability to disrupt microbial cell functions, making it a candidate for developing antimicrobial agents.

Cytotoxicity

In vitro studies on similar imidazole derivatives reveal promising cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against cancer cells like A549 and HeLa . This suggests that this compound may also possess cytotoxic properties worth exploring.

Case Studies and Related Research

Several studies have explored the structure-activity relationships (SAR) of imidazole derivatives:

  • Preclinical Studies : A study on an imidazole derivative indicated that modifications could enhance bioavailability and reduce side effects like cataract formation in animal models . Such findings highlight the importance of structural optimization in drug development.
  • Comparative Analysis : Comparisons with structurally similar compounds reveal that the presence of chlorine in this compound may influence its reactivity and biological interactions compared to non-chlorinated analogs .

Q & A

Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

  • Methodology : Synthesize analogs with substituents on the benzaldehyde (e.g., methoxy, nitro groups) or imidazole ring (e.g., methyl, aryl groups) . Test biological activity (e.g., antimicrobial assays) and correlate with computed descriptors (e.g., logP, polar surface area) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride
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5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride

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